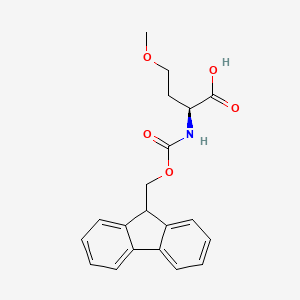

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-25-11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIRUWVMQYLPPX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Fmoc Protection via Acyl Chloride

The most widely cited method involves reacting (S)-4-methoxyhomoserine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system. Key steps include:

-

Activation : Fmoc-Cl (1.2 equiv) is dissolved in dichloromethane (DCM) under nitrogen atmosphere.

-

Aminolysis : The amino acid is suspended in a 10% sodium carbonate solution, followed by dropwise addition of the Fmoc-Cl solution at 0–5°C.

-

Stirring : The reaction proceeds for 4–6 hours at room temperature, monitored by thin-layer chromatography (TLC; eluent: 7:3 hexane/ethyl acetate).

-

Workup : The organic layer is separated, washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated.

Critical Parameters :

-

pH Control : Maintaining alkaline conditions (pH 8–9) prevents premature deprotection.

-

Solvent Choice : DCM minimizes racemization compared to polar aprotic solvents.

Alternative Synthetic Pathways

Mixed Anhydride Method

For substrates sensitive to acyl chlorides, Fmoc-OSu (N-hydroxysuccinimide ester of Fmoc) is employed. This method achieves 85–92% yield under milder conditions:

Enzymatic Resolution

Racemic mixtures of 4-methoxyhomoserine are resolved using immobilized penicillin acylase, achieving >99% enantiomeric excess (ee). This method is scalable but requires specialized equipment.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc ArH), 7.58 (t, 2H, Fmoc ArH), 7.39 (t, 2H, Fmoc ArH), 4.38 (m, 1H, α-CH), 3.85 (s, 3H, OCH₃).

-

HRMS : [M+H]⁺ calc. for C₂₀H₂₂NO₅⁺: 356.1498, found: 356.1495.

Optimization and Yield Data

| Method | Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acyl Chloride | Fmoc-Cl, Na₂CO₃ | 25 | 6 | 78 | 98.5 |

| Mixed Anhydride | Fmoc-OSu, DIEA | 25 | 2 | 89 | 99.2 |

| Enzymatic | Penicillin Acylase | 30 | 24 | 67 | 99.8 |

Industrial-Scale Considerations

Solvent Recovery

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Substitution Reactions: The methoxy group can be substituted under appropriate conditions to introduce different functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Deprotection: The free amino acid.

Coupling: Peptides or peptide fragments.

Substitution: Derivatives with modified side chains.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is in peptide synthesis . The Fmoc group is widely used as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). The compound facilitates the sequential addition of amino acids to form peptides by temporarily protecting the amino group, which can later be deprotected under basic conditions.

Medicinal Chemistry

The structural features of this compound contribute to its potential applications in medicinal chemistry . Its fluorenyl moiety enhances bioactivity and is associated with various therapeutic properties, including antimicrobial and anticancer activities.

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that fluorenone derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Bacillus anthracis.

- Anticancer Properties : Some studies suggest that these compounds may have potential in targeting cancer cells due to their ability to interact with specific biological pathways.

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying biochemical pathways and interactions . Its ability to modulate enzyme activity makes it useful for investigating metabolic pathways.

Case Studies

Several studies have documented the use of this compound in various experimental setups:

- Enzyme Inhibition Studies : Research has shown that derivatives can inhibit key enzymes involved in metabolic pathways, providing insights into their mechanisms of action.

- Binding Interactions : Techniques such as surface plasmon resonance have been employed to study interactions between this compound and target enzymes or receptors, revealing its potential therapeutic effects.

Mechanism of Action

The primary function of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the assembly of the peptide chain. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group, which can then participate in further reactions or modifications. The protection and deprotection steps are crucial for the selective formation of peptide bonds and the prevention of side reactions.

Comparison with Similar Compounds

Key Characteristics :

- Application : Primarily used in research and development (R&D) for synthesizing peptides with modified side chains .

- Safety Profile: Classified under acute toxicity Category 4 (oral, dermal, inhalation) per EU-GHS/CLP regulations . Detailed toxicological data (e.g., carcinogenicity, mutagenicity) remain uncharacterized due to its R&D-exempt status under REACH .

- Handling : Requires stringent precautions, including protective equipment (gloves, goggles) and ventilation to mitigate inhalation risks .

Comparison with Similar Compounds

The compound belongs to a broader class of Fmoc-protected amino acids. Structural analogs vary in substituents at the fourth carbon, leading to differences in reactivity, solubility, and application. Below is a systematic comparison:

Structural Analogs and Their Properties

Reactivity :

- Methoxy Group (Target) : Enhances solubility in polar solvents (e.g., DMF) and stabilizes intermediates during SPPS .

- Alkyne/Azide Groups : Enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

- Bromine/Cyano Groups: Facilitate nucleophilic substitutions or hydrogen bonding, respectively, altering peptide stability .

Hazard Profiles :

- The target compound and its alkyne analog (CAS 1632296-20-8) share acute toxicity classifications (Cat. 4), but the latter poses additional risks (skin/eye irritation, respiratory sensitization) due to its reactive alkyne group .

Research Findings and Data Gaps

- Synthesis Efficiency : The methoxy group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., cyclohexyl or aryl groups), improving coupling yields in SPPS .

- Ecotoxicity: Limited data exist for most analogs; however, the target compound’s environmental persistence is presumed low due to its labile Fmoc group .

- Thermal Stability : Decomposition temperatures and flash points are undocumented for all analogs, posing challenges in industrial-scale handling .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid, commonly referred to as Fmoc-4-methoxybutanoic acid, is a derivative of amino acids that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis, serving as a building block for the creation of complex peptides and proteins. The biological activity of this compound is significant due to its role in facilitating the synthesis of bioactive peptides, which can exhibit various pharmacological effects.

Structure and Properties

The compound's structure can be broken down into key functional components:

- Fluorenyl Group : Enhances solubility and stability.

- Methoxycarbonyl Group : Provides protection to the amino group during synthesis.

- Butanoic Acid Backbone : Serves as a scaffold for further modifications.

This structural configuration allows for selective reactions that are crucial in synthetic organic chemistry and biochemistry.

1. Peptide Synthesis and Applications

The Fmoc group allows for the protection of amino groups during peptide bond formation, enabling the synthesis of peptides with specific sequences. These peptides can exhibit diverse biological activities depending on their composition and structure.

| Peptide Sequence | Biological Activity | Reference |

|---|---|---|

| Acetylated Peptide A | Antimicrobial properties | |

| Peptide B | Anti-inflammatory effects | |

| Peptide C | Inhibition of tumor growth |

The mechanism by which this compound exerts its biological effects is primarily linked to its role in peptide synthesis. Upon deprotection, the free amino group can participate in further reactions, allowing for the formation of active peptides that can interact with biological targets.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of peptides synthesized using this compound as a building block. The results indicated that certain peptide sequences exhibited significant inhibition against a range of pathogenic bacteria, suggesting potential applications in developing new antibiotics.

Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of peptides derived from this compound. The study demonstrated that specific sequences could inhibit pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases.

Safety and Toxicity

While this compound is generally regarded as safe for laboratory use, it is essential to handle it with care due to potential irritant properties associated with its chemical structure. Safety data sheets recommend standard laboratory safety protocols when working with this compound.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.